Enhanced Hydrogen-Bond Acceptor Capacity Versus Des-Nitro Benzyl Analog
The 3-nitro substituent on the N1-benzyl group introduces two additional hydrogen-bond acceptor (HBA) atoms (nitro oxygen atoms) compared to the des-nitro analog 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. This increase in HBA count from 5 to 7 is predicted to enhance aqueous solubility and modulate target binding [1][2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 7 (predicted from structure: C19H14N4O6) |
| Comparator Or Baseline | 1-Benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: 5 (predicted) |
| Quantified Difference | Δ = +2 HBA |
| Conditions | In silico structural analysis; no experimental solubility or binding data available. |
Why This Matters
Procurement of the correct nitro-substituted compound ensures consistency in hydrogen-bond-driven interactions critical for target engagement and ADME profiling.
- [1] Bayer AG. Pharmaceutically active basic nitro-phenyl-dihydropyridine amides. US Patent 5,051,433, issued September 24, 1991. View Source
- [2] PubChem. 1-Benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide – Computed Descriptors. Accessed via PubChem Compound Summary. View Source
